Lenalidomide-5'-CO-PEG1-propargyl

Description

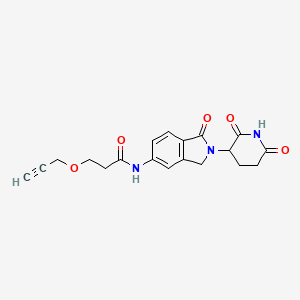

Lenalidomide-5'-CO-PEG1-propargyl is a synthetic derivative of lenalidomide, a thalidomide analog widely used as an E3 ubiquitin ligase ligand in proteolysis-targeting chimeras (PROTACs). This compound consists of three key components:

- Lenalidomide core: Binds to cereblon (CRBN), a component of the E3 ligase complex, enabling targeted protein degradation.

- CO-PEG1 linker: A short polyethylene glycol (PEG) chain with one ethylene oxide unit, connected via a carbonyl (CO) group. The PEG linker enhances solubility and modulates pharmacokinetic properties.

- Propargyl group: Enables conjugation to target protein ligands via copper-catalyzed azide-alkyne cycloaddition (click chemistry) .

This molecule is designed as a building block for bifunctional degraders, facilitating the recruitment of CRBN to disease-related proteins for ubiquitination and subsequent proteasomal degradation. Its structural simplicity and functional versatility make it a critical tool in targeted protein degradation (TPD) research .

Properties

Molecular Formula |

C19H19N3O5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-prop-2-ynoxypropanamide |

InChI |

InChI=1S/C19H19N3O5/c1-2-8-27-9-7-17(24)20-13-3-4-14-12(10-13)11-22(19(14)26)15-5-6-16(23)21-18(15)25/h1,3-4,10,15H,5-9,11H2,(H,20,24)(H,21,23,25) |

InChI Key |

ZEZMBEPLPVHEDI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG1-propargyl involves several steps:

Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.

PEGylation: The activated lenalidomide is then reacted with a PEG linker, typically under mild conditions to avoid degradation of the drug.

Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with PEG and propargyl groups.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-5’-CO-PEG1-propargyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like propargyl bromide and sodium azide are employed under mild conditions to avoid degradation.

Major Products:

Scientific Research Applications

Lenalidomide-5’-CO-PEG1-propargyl has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its effects on cellular processes and protein interactions.

Medicine: It is investigated for its potential in treating various diseases, including cancer and autoimmune disorders.

Industry: The compound’s enhanced solubility and stability make it suitable for use in pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Lenalidomide-5’-CO-PEG1-propargyl exerts its effects through several mechanisms:

Binding to Cereblon: The compound binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, altering its substrate specificity.

Protein Degradation: This binding leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in cancer cell survival.

Immune Modulation: The compound also modulates the immune response by affecting cytokine production and T-cell activation.

Comparison with Similar Compounds

Structural and Functional Variations

Lenalidomide-5'-CO-PEG1-propargyl belongs to a broader family of lenalidomide derivatives with variable linkers and PEG lengths. Key comparison points include linker type, PEG chain length, molecular weight, and availability (Table 1).

Table 1: Comparative Analysis of Lenalidomide-Propargyl Derivatives

| Compound Name | Linker Type | PEG Length | Molecular Formula | Molecular Weight | Purity | Availability | Price |

|---|---|---|---|---|---|---|---|

| This compound | CO-PEG | 1 | Not reported | Not reported | ≥95% | Unavailable | $490.00 |

| Lenalidomide-5'-CO-PEG3-propargyl | CO-PEG | 3 | C23H27N3O7 | 457.483 | ≥95% | Out of stock | $490.00 |

| Lenalidomide-5'-CO-PEG7-propargyl | CO-PEG | 7 | C31H43N3O11 | 633.695 | ≥95% | Unavailable | $490.00 |

| Lenalidomide-5'-acetamido-O-PEG1-propargyl | Acetamido-O-PEG | 1 | Not reported | Not reported | Not reported | Unavailable | $0.00 |

| Lenalidomide-propargyl-C2-NH2 (HCl) | C2 alkyl | N/A | Not reported | Not reported | Not reported | Available | Not listed |

Data sourced from Tenova Pharmaceuticals and CymitQuimica product catalogs .

Key Differences and Implications

Linker Type

- CO-PEG vs. Acetamido-O-PEG :

The CO-PEG series uses a carbonyl group to connect the PEG chain to lenalidomide, while the acetamido-O-PEG series employs an acetamide-oxygen linker. The carbonyl group may enhance stability, whereas acetamido-O linkers could improve biocompatibility or alter degradation kinetics . - However, its shorter length may limit spatial flexibility in PROTAC design .

PEG Chain Length

- PEG1 vs. PEG3 vs. PEG7 :

Increasing PEG length correlates with higher molecular weight (e.g., PEG3: 457.483 Da; PEG7: 633.695 Da) and enhanced aqueous solubility. However, longer PEG chains may reduce cell membrane permeability due to increased hydrophilicity. PEG1 offers minimal steric hindrance, making it suitable for targets requiring tight binding .

Functional Group Compatibility

- The propargyl group in all CO-PEG derivatives enables reliable click chemistry conjugation. In contrast, Lenalidomide-propargyl-C2-NH2 includes a primary amine (as HCl salt), which allows alternative conjugation strategies like NHS ester coupling .

Research Findings

Solubility and Stability :

CO-PEG linkers improve solubility compared to alkyl variants, as demonstrated in PROTACs incorporating PEG3 and PEG7 derivatives. However, PEG7’s extended chain increases aggregation risks in vitro .

Degradation Efficiency :

Shorter PEG chains (e.g., PEG1) enhance degradation efficiency for membrane-bound targets, while longer chains (e.g., PEG7) are preferred for cytosolic proteins requiring prolonged solubility .

Synthetic Accessibility : The CO-PEG1 derivative’s unavailability (despite its listed price) highlights challenges in synthesizing ultra-short PEG-linked compounds, possibly due to purification difficulties .

Q & A

Q. How can mixed-methods approaches enhance safety/efficacy assessments of this compound?

- Methodological Answer : Combine quantitative safety data (e.g., SAE rates) with qualitative insights from patient interviews or focus groups. Use triangulation to reconcile discordant findings (e.g., high toxicity but improved quality of life). Publish raw data and analysis scripts in appendices for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.